molecular formula C10H13BrN2O3S B3363962 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol CAS No. 1086064-87-0

1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol

Cat. No.: B3363962
CAS No.: 1086064-87-0
M. Wt: 321.19 g/mol
InChI Key: OMNNMUACXAKJFN-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol is a chemical compound with the molecular formula C10H13BrN2O3S and a molecular weight of 321.19 g/mol . This compound is characterized by the presence of a bromopyridine moiety attached to a piperidin-4-ol structure via a sulfonyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-bromopyridine-3-sulfonyl chloride and piperidin-4-ol.

    Reaction Conditions: The sulfonyl chloride is reacted with piperidin-4-ol in the presence of a base such as triethylamine to form the desired product.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their activity. The bromopyridine moiety can also interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(5-Bromopyridin-3-ylsulfonyl)piperidin-4-ol can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(5-bromopyridin-3-yl)sulfonylpiperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O3S/c11-8-5-10(7-12-6-8)17(15,16)13-3-1-9(14)2-4-13/h5-7,9,14H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMNNMUACXAKJFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)S(=O)(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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